molecular formula C14H15NO3 B2372476 Phenyl (1-(furan-2-yl)propan-2-yl)carbamate CAS No. 1235617-86-3

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate

Cat. No. B2372476
CAS RN: 1235617-86-3
M. Wt: 245.278
InChI Key: IOMOYRADBPKFHG-UHFFFAOYSA-N
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Description

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is a chemical compound that likely contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a furan ring (a five-membered ring structure containing oxygen), and a carbamate group (composed of carbon, oxygen, and nitrogen atoms). This structure suggests that it may have interesting chemical properties .


Synthesis Analysis

While the specific synthesis pathway for Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is not available, similar compounds are often synthesized through reactions involving furan compounds and phenyl groups . For example, (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives were synthesized by reacting 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of novel compounds incorporating furan-2-yl groups that exhibit significant antibacterial activity. For example, the cyclization of chalcone derivatives with thiosemicarbazide led to novel pyrazoline analogues with promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria, showing potential as antibacterial agents compared to standard treatments like gentamicin and tetracycline (Rani, Yusuf, & Khan, 2012). Additionally, Schiff bases of chitosan synthesized from heteroaryl pyrazole derivatives showed varied antimicrobial activity against both bacteria and fungi, indicating the importance of the Schiff base moiety in determining biological activity (Hamed et al., 2020).

Anticancer and Anti-inflammatory Applications

The exploration of furan-2-yl compounds extends into anticancer research, with studies on the synthesis of derivatives that inhibit protein tyrosine kinase, an enzyme involved in cell signal transduction and implicated in cancer progression. Some furan-2-yl(phenyl)methanone derivatives have shown in vitro inhibitory activity comparable to or even better than reference compounds like genistein, highlighting their potential as anticancer agents (Zheng et al., 2011). Furthermore, novel pyrazoline derivatives with furan-2-yl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with some compounds demonstrating significant in vivo anti-inflammatory effects and potent antibacterial activity (Ravula et al., 2016).

Chemical Synthesis Methodologies

In addition to biological applications, furan-2-yl compounds are instrumental in developing new chemical synthesis methodologies. For instance, the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives has been utilized to synthesize benzo[b][1,4]thiazine and oxazine derivatives, showcasing the utility of these furan derivatives in organic synthesis (Reddy et al., 2012).

properties

IUPAC Name

phenyl N-[1-(furan-2-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11(10-13-8-5-9-17-13)15-14(16)18-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMOYRADBPKFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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